REACTION_CXSMILES
|
C(O[CH:4]=[C:5]([C:8]#[N:9])[C:6]#[N:7])C.[CH2:10]([NH:15][NH2:16])[CH2:11][CH2:12][CH2:13][CH3:14]>C(O)C>[NH2:9][C:8]1[N:15]([CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[N:16]=[CH:4][C:5]=1[C:6]#[N:7]
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Name
|
|
Quantity
|
6.02 g
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Type
|
reactant
|
Smiles
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C(C)OC=C(C#N)C#N
|
Name
|
|
Quantity
|
6.04 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)NN
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled in a refrigerator for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The off-white crystalline precipitate was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1CCCCC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.73 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |